Cas no 490-52-8 (Hunnemanine)

フンネマニン(Hunnemanine)は、ベンゾフェナントリジンアルカロイドの一種であり、主に植物由来の生理活性化合物として知られています。この化合物は、抗炎症作用や抗腫瘍活性を示すことが研究で確認されており、特にがん治療や免疫調節分野での応用が期待されています。その化学構造は複雑で、選択的な生体分子との相互作用が可能なため、薬理学的なターゲットとしての有用性が高いです。また、フンネマニンは天然物由来であるため、生体適合性に優れており、副作用のリスクを低減できる可能性があります。現在、その作用機序の解明や医薬品開発に向けた研究が進められています。

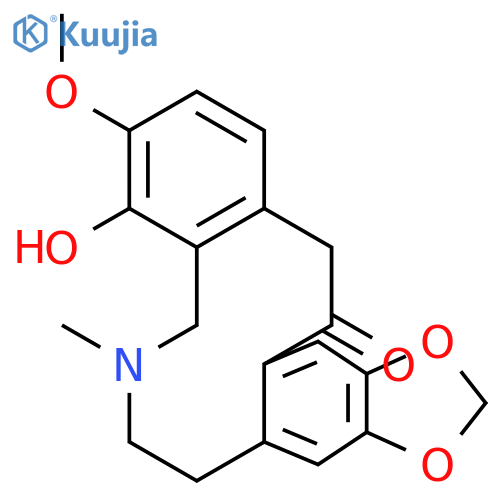

Hunnemanine structure

Hunnemanine 化学的及び物理的性質

名前と識別子

-

- hunneMannine

- HUNNEMANINE

- 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one

- Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one,5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-

- HUNNEMANINE(P)

- ST048766

- EINECS 207-711-7

- S9TC6BMK2V

- 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methylbenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one

- [1,3]Benzodioxolo[5,6-e][2]benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-

- MEGxp0_001728

- 8-hydroxy-7-methoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one

- ACon1_000791

- NS00031848

- 490-52-8

- DTXSID90197655

- Oprea1_819797

- Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-

- 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one

- SCHEMBL3368057

- 30334-59-9

- AKOS024281760

- Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-

- FT-0701618

- BRD-K24867927-001-01-7

- Hunnemanine

-

- インチ: InChI=1S/C20H21NO5/c1-21-6-5-13-8-18-19(26-11-25-18)9-14(13)16(22)7-12-3-4-17(24-2)20(23)15(12)10-21/h3-4,8-9,23H,5-7,10-11H2,1-2H3

- InChIKey: RSMSJQDBPYSXHH-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC2CC(C3=CC4OCOC=4C=C3CCN(CC=2C=1O)C)=O

計算された属性

- せいみつぶんしりょう: 355.14200

- どういたいしつりょう: 355.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 1

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 68.23000

- LogP: 2.48070

Hunnemanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L703050-5mg |

Hunnemanine |

490-52-8 | 5mg |

$ 65.00 | 2022-06-04 | ||

| TRC | L703050-25mg |

Hunnemanine |

490-52-8 | 25mg |

$ 135.00 | 2022-06-04 | ||

| TRC | L703050-2.5mg |

Hunnemanine |

490-52-8 | 2.5mg |

$ 50.00 | 2022-06-04 |

Hunnemanine 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

490-52-8 (Hunnemanine) 関連製品

- 130-86-9(protopine)

- 24240-04-8(Allocryptopine)

- 485-91-6(Allocryptopine)

- 482-74-6(Cryptopine (~90%))

- 521-85-7(Corycavine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬